Tenilapine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

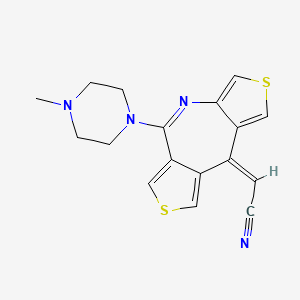

Structure

3D Structure

Properties

CAS No. |

82650-83-7 |

|---|---|

Molecular Formula |

C17H16N4S2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile |

InChI |

InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+ |

InChI Key |

RVQVUMIXBGFJLZ-SWGQDTFXSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=NC3=CSC=C3/C(=C/C#N)/C4=CSC=C42 |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CSC=C3C(=CC#N)C4=CSC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

Tenilapine: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilapine is an atypical antipsychotic agent characterized by its distinct pharmacological profile, primarily involving interactions with dopamine and serotonin receptor systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, synthesizing available preclinical data. The core of its action lies in its potent antagonism of the serotonin 5-HT2A and 5-HT2C receptors, coupled with a lower affinity for dopamine D2 and D4 receptors. This profile is consistent with the pharmacological properties of other atypical antipsychotics, suggesting a potential for efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. This document collates the available quantitative data on receptor binding affinities, explores the implicated signaling pathways, and provides a framework for understanding its antipsychotic activity.

Introduction

This compound is a thienobenzazepine derivative that has been investigated for its antipsychotic properties. Like other atypical antipsychotics, its mechanism of action is believed to be multifactorial, involving the modulation of several key neurotransmitter systems in the brain. The balance of its effects on the serotonergic and dopaminergic systems is thought to be crucial for its therapeutic efficacy and favorable side-effect profile compared to typical antipsychotics.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action of this compound is attributed to its antagonist activity at various neurotransmitter receptors. Quantitative binding affinity data, expressed as the inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 1584 | [1] |

| Dopamine D4 | 721 ± 300 | [1] |

| Serotonin 5-HT2A | 40 | [1] |

| Serotonin 5-HT2C | Potent Antagonist | [1] |

Note: A specific Ki value for the 5-HT2C receptor is not available in the cited literature, but it is described as a potent antagonist.

The data clearly indicates that this compound possesses a significantly higher affinity for the 5-HT2A receptor compared to the dopamine D2 receptor, a hallmark of atypical antipsychotics. The ratio of D2 to 5-HT2A affinity is a critical determinant of a drug's "atypicality."

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by its interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is the cornerstone of the antipsychotic effect of all currently marketed antipsychotic drugs, leading to a reduction in positive symptoms such as hallucinations and delusions. However, blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal symptoms (EPS). This compound's relatively low affinity for D2 receptors may contribute to a lower propensity for inducing EPS.

Serotonin 5-HT2A Receptor Antagonism

Potent 5-HT2A receptor antagonism is a key feature of atypical antipsychotics. This action is thought to contribute to the efficacy against negative symptoms and to mitigate the extrapyramidal side effects caused by D2 receptor blockade. Blockade of 5-HT2A receptors in the prefrontal cortex can lead to an increase in dopamine release, which may alleviate negative and cognitive symptoms.

Serotonin 5-HT2C Receptor Antagonism

This compound is also a potent antagonist of the 5-HT2C receptor.[1] Antagonism of 5-HT2C receptors is known to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to pro-cognitive and antidepressant effects. This action may also play a role in the metabolic side effects observed with some atypical antipsychotics.

Experimental Protocols

Detailed experimental protocols for the determination of the binding affinities of this compound are not extensively published. However, the cited study by Roth et al. (1995) employed standard radioligand binding assays. A general methodology for such an assay is outlined below.

General Radioligand Binding Assay Protocol (Illustrative)

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A) are cultured. The cells are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.

-

Binding Assay: The membrane preparations are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pharmacokinetics and Metabolism

There is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolism of this compound in animals or humans. As a general reference, atypical antipsychotics are typically well-absorbed orally and undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.

Preclinical and Clinical Studies

Conclusion

This compound exhibits a receptor binding profile characteristic of an atypical antipsychotic, with high affinity for serotonin 5-HT2A and 5-HT2C receptors and lower affinity for dopamine D2 receptors. This profile suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects. The antagonism of these key receptors modulates critical intracellular signaling pathways implicated in the pathophysiology of schizophrenia. While the available data provides a solid foundation for understanding its core mechanism of action, further research is needed to fully elucidate its pharmacokinetic properties, in vivo pharmacological effects, and clinical utility. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of this compound and related compounds.

References

Tenilapine's Affinity for Dopamine Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenilapine is an atypical antipsychotic agent that has been studied for its potential in treating psychiatric disorders. A key aspect of its pharmacological profile is its interaction with dopamine receptors, which are central to the mechanism of action of most antipsychotic drugs. This technical guide provides an in-depth analysis of this compound's binding affinity for various dopamine receptor subtypes, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways.

Core Findings: Dopamine Receptor Affinity of this compound

This compound exhibits a distinct binding profile for dopamine receptors, characterized by a generally low affinity, particularly for the D2 receptor, when compared to many other atypical antipsychotics. This profile may contribute to its "atypical" properties, potentially offering a reduced risk of extrapyramidal side effects.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound for dopamine receptor subtypes. The inhibition constant (Ki) is a measure of the drug's binding affinity, where a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D1 | Data not readily available | - | - |

| Dopamine D2 | 1584 | Rat (cloned) | [1] |

| Dopamine D3 | Data not readily available | - | - |

| Dopamine D4 | 721 ± 300 | Rat (cloned) | [1][2] |

Note: The available literature indicates that this compound has a relatively low, micromolar affinity for dopamine receptors in general.[1]

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is a critical step in drug development. Radioligand binding assays are the gold standard for this purpose. Below is a detailed methodology representative of the experiments likely conducted to ascertain the dopamine receptor affinity of this compound.

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 and D4 receptors through competitive binding with a radiolabeled ligand.

Materials:

-

Cell Lines: HEK-293 or CHO cells stably transfected with the specific human or rat dopamine receptor subtype (e.g., D2, D4).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-N-methylspiperone for D4 receptors).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Competitor (for non-specific binding): A high concentration of a known, unlabeled antagonist for the target receptor (e.g., haloperidol or spiperone).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Instrumentation: Microplate harvester, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture the transfected cells to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

-

-

Assay Setup:

-

In a 96-well microplate, set up triplicate wells for:

-

Total Binding: Contains the cell membrane preparation and the radioligand.

-

Non-specific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of the unlabeled competitor to saturate the receptors.

-

Competitive Binding: Contains the cell membrane preparation, the radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflow

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.

Experimental Workflow for Receptor Affinity Determination

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

References

Tenilapine's Interaction with Serotonin Receptors: A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the serotonin receptor binding profile of tenilapine, an atypical antipsychotic. The document synthesizes available quantitative data, outlines a representative experimental protocol for receptor binding assays, and visualizes key signaling pathways to offer a comprehensive resource for research and development.

Serotonin Receptor Binding Profile of this compound

This compound exhibits a distinct binding profile at various serotonin (5-HT) receptor subtypes. While a complete quantitative dataset is not publicly available for all subtypes, existing data indicate a significant interaction with the 5-HT2 family of receptors. The known binding affinities (Ki) are summarized in the table below. The Ki value is the inhibition constant, representing the concentration of a drug that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Notes |

| 5-HT2A | 40[1] | High affinity |

| 5-HT2C | Potent Antagonist[1] | Specific Ki value not reported, but described as a potent antagonist. |

| 5-HT6 | Intermediate Affinity | Qualitative description; specific Ki value not publicly available. |

| 5-HT7 | Intermediate Affinity | Qualitative description; specific Ki value not publicly available. |

| 5-HT1A, 5-HT1B, 5-HT1D | Data Not Available | No publicly available binding data for these subtypes. |

Experimental Protocol: Radioligand Binding Assay

The following is a representative methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for a specific serotonin receptor subtype.

1. Membrane Preparation:

-

Tissues or cells expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate undergoes centrifugation to pellet the cell membranes.

-

The resulting pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., BCA protein assay).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.

-

A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

3. Incubation and Filtration:

-

The mixture is incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound's interaction with 5-HT2A and 5-HT2C receptors initiates downstream signaling cascades that are crucial to its pharmacological effects.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: 5-HT2A Receptor Gq-coupled Signaling Cascade.

5-HT2C Receptor Antagonism and Dopamine/Norepinephrine Release

5-HT2C receptors are also Gq/11-coupled GPCRs. Antagonism of these receptors by this compound blocks the constitutive and serotonin-induced signaling. A key consequence of 5-HT2C receptor blockade in certain brain regions is the disinhibition of dopamine and norepinephrine release. This is because 5-HT2C receptors often exert an inhibitory tone on dopaminergic and noradrenergic neurons.

Caption: Mechanism of 5-HT2C Antagonism by this compound.

Conclusion

This compound's serotonin receptor binding profile is characterized by a high affinity for the 5-HT2A receptor and potent antagonism at the 5-HT2C receptor, with intermediate affinities for the 5-HT6 and 5-HT7 subtypes. These interactions are fundamental to its mechanism of action as an atypical antipsychotic. The antagonism at 5-HT2C receptors, leading to an increase in dopamine and norepinephrine release, is a noteworthy aspect of its pharmacology. While the available data provide a solid foundation for understanding this compound's effects, further research is warranted to quantify its binding affinities at a broader range of serotonin receptor subtypes to fully elucidate its complex pharmacological profile.

References

An In-depth Technical Guide on the Sedative Properties of (Z)-Tenilapine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the pharmacological profile of (Z)-Tenilapine. (Z)-Tenilapine is an investigational compound and has not been approved for clinical use. The information provided herein is intended for research and informational purposes only and should not be construed as medical advice.

Executive Summary

Introduction

(Z)-Tenilapine is classified as an atypical antipsychotic.[1] The sedative properties of antipsychotic medications are a significant consideration in clinical practice, influencing patient compliance and overall treatment outcomes. Sedation is often mediated through the blockade of specific neurotransmitter receptors, including serotonin 5-HT2A and 5-HT2C receptors, and histamine H1 receptors. This technical guide aims to provide a thorough analysis of the potential sedative properties of (Z)-Tenilapine based on its known receptor binding profile and to identify key areas for future research.

Core Pharmacology of (Z)-Tenilapine

The foundational pharmacology of (Z)-Tenilapine lies in its interaction with various neurotransmitter receptors.

Receptor Binding Profile

Quantitative data on the binding affinity of (Z)-Tenilapine to key receptors is crucial for understanding its pharmacological effects. The available data is summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT2A | 40 | [1] |

| Dopamine D2 | 1584 | [1] |

| Dopamine D4 | 721 ± 300 | [1] |

| 5-HT2C | Potent Antagonist | [1] |

| Histamine H1 | Data Not Available | - |

Lower Ki values indicate higher binding affinity.

Postulated Mechanism of Sedative Action

The potential sedative effects of (Z)-Tenilapine can be inferred from its interaction with the serotonergic system.

Role of 5-HT2A and 5-HT2C Receptor Antagonism

Antagonism of 5-HT2A and 5-HT2C receptors is a well-established mechanism contributing to the sedative and sleep-promoting effects of several atypical antipsychotics. Blockade of these receptors is thought to enhance slow-wave sleep. Given (Z)-Tenilapine's high affinity for the 5-HT2A receptor and its potent antagonism of the 5-HT2C receptor, it is plausible that it exerts sedative effects through this pathway.

A simplified signaling pathway illustrating this proposed mechanism is provided below.

Caption: Proposed mechanism of (Z)-Tenilapine-induced sedation.

The Unresolved Role of Histamine H1 Receptor

Antagonism of the histamine H1 receptor is a primary driver of sedation for many antipsychotic drugs. The lack of data on (Z)-Tenilapine's affinity for the H1 receptor represents a significant gap in predicting its sedative potential. A high affinity for this receptor would strongly suggest a pronounced sedative effect.

Gaps in Current Knowledge and Future Research Directions

To provide a comprehensive assessment of the sedative properties of (Z)-Tenilapine, further research is imperative.

Quantitative Data Gaps

-

Histamine H1 Receptor Binding Affinity: Determining the Ki value of (Z)-Tenilapine for the H1 receptor is of paramount importance.

-

Preclinical Sedation Models: Dose-response studies in animal models are needed to quantify the sedative effects.

-

Clinical Trial Data: Reports of somnolence or sedation as adverse events in any clinical studies involving (Z)-Tenilapine would provide invaluable human data.

Recommended Experimental Protocols

To address the existing knowledge gaps, the following experimental protocols are recommended:

4.2.1. In Vitro Receptor Binding Assay for Histamine H1 Receptor

-

Objective: To determine the binding affinity (Ki) of (Z)-Tenilapine for the human histamine H1 receptor.

-

Methodology:

-

Cell Culture and Membrane Preparation: Utilize a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells). Culture cells to an appropriate density and harvest. Prepare cell membranes through homogenization and centrifugation.

-

Radioligand Binding Assay: Conduct competitive binding assays using a suitable radioligand for the H1 receptor (e.g., [³H]-pyrilamine).

-

Incubation: Incubate cell membranes with a fixed concentration of the radioligand and a range of concentrations of (Z)-Tenilapine.

-

Separation and Scintillation Counting: Separate bound from free radioligand using rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of (Z)-Tenilapine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

-

A diagram of the experimental workflow is presented below.

Caption: Workflow for H1 receptor binding assay.

4.2.2. Preclinical Assessment of Sedation: Locomotor Activity

-

Objective: To evaluate the dose-dependent effects of (Z)-Tenilapine on spontaneous locomotor activity in rodents.

-

Methodology:

-

Animals: Use adult male mice or rats.

-

Apparatus: Employ automated locomotor activity chambers equipped with infrared beams to detect movement.

-

Procedure: Acclimate animals to the testing room and then to the activity chambers. Administer various doses of (Z)-Tenilapine (and a vehicle control) intraperitoneally or orally.

-

Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes) post-administration.

-

Data Analysis: Analyze the data to determine the dose-response relationship for any observed suppression of locomotor activity.

-

4.2.3. Clinical Trial Adverse Event Monitoring

-

Objective: To identify and quantify the incidence of sedation and somnolence in human subjects administered (Z)-Tenilapine.

-

Methodology:

-

In the context of any clinical trials of (Z)-Tenilapine, systematically collect adverse event data.

-

Utilize standardized questionnaires and scales to assess subjective and objective measures of sedation and somnolence (e.g., Stanford Sleepiness Scale, Epworth Sleepiness Scale).

-

Record the incidence, severity, and duration of any reported sedative effects.

-

Analyze the data to determine if there is a dose-dependent relationship for sedation and to compare the incidence with a placebo or active comparator group.

-

Conclusion

References

Tenilapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilapine is an atypical antipsychotic agent characterized by a unique tricyclic structure, identified as (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile. This document provides an in-depth exploration of its chemical architecture and a proposed synthetic pathway, compiled from analogous chemical syntheses in the absence of a publicly available, step-by-step protocol. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, offering detailed methodologies for key reaction types and a structured presentation of its chemical and physical properties.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the molecular formula C₁₇H₁₆N₄S₂ and a molar mass of 340.46 g·mol⁻¹[1]. Its structure is defined by a central seven-membered azepine ring fused with two thiophene rings, forming the bisthieno[3,4-b:3',4'-e]azepine core. This core is further functionalized with a 4-methylpiperazinyl group and an exocyclic ylideneacetonitrile moiety.

The key structural identifiers for this compound are:

-

IUPAC Name: (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile[1]

-

CAS Number: 82650-83-7[1]

-

Molecular Formula: C₁₇H₁₆N₄S₂[1]

-

SMILES: CN1CCN(CC1)C2=NC3=CSC=C3/C(=C/C#N)/C4=CSC=C42[1]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 340.47 g/mol | |

| Monoisotopic Mass | 340.08163887 Da | |

| Molecular Formula | C₁₇H₁₆N₄S₂ | |

| IUPAC Name | (2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.0³,⁷]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile | |

| InChI | InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+ | |

| InChIKey | RVQVUMIXBGFJLZ-SWGQDTFXSA-N | |

| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C(=CC#N)C4=C(N2)C=CS4)C=CS3 | |

| CAS Number | 82650-83-7 |

Proposed Synthesis of this compound

This proposed synthesis commences with the construction of a substituted thieno[3,4-b]thiophene core, followed by the annulation of the azepine ring, and subsequent functionalization to introduce the N-methylpiperazine and ylideneacetonitrile moieties.

References

Tenilapine: A Technical Whitepaper on Pharmacodynamics and Pharmacokinetics

Disclaimer: Tenilapine is an atypical antipsychotic that was never commercially marketed. As a result, publicly available information, particularly regarding its pharmacokinetics, is limited. This document summarizes the available data and provides context based on the broader class of atypical antipsychotic agents.

Introduction

This compound (CAS 82650-83-7) is a thienoazepine derivative classified as an atypical antipsychotic. Its chemical structure, (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile, contributes to a distinct receptor binding profile that differentiates it from typical neuroleptics. This guide provides a detailed overview of the known pharmacodynamics of this compound and discusses the likely pharmacokinetic properties based on its drug class, targeting researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This profile is consistent with other atypical antipsychotics, suggesting a mechanism of action that extends beyond simple dopamine D2 receptor antagonism.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity for key central nervous system receptors reveals a profile that distinguishes it from typical antipsychotics. The available data on its dissociation constants (Ki) are summarized in the table below.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 1584 | [1] |

| Dopamine D4 | 721 ± 300 | [1] |

| Serotonin 5-HT2A | 40 | [1] |

| Serotonin 5-HT2C | Potent Antagonist | [1] |

Table 1: Receptor Binding Affinities of this compound

This compound exhibits a relatively low affinity for the dopamine D2 receptor, a hallmark of many atypical antipsychotics which is thought to contribute to a lower incidence of extrapyramidal side effects.[1] Its affinity for the dopamine D4 receptor is higher than for the D2 receptor, a characteristic it shares with clozapine. Notably, this compound has a high affinity for the serotonin 5-HT2A receptor and is also a potent antagonist of the 5-HT2C receptor. The high 5-HT2A to D2 receptor affinity ratio is a key feature of atypical antipsychotics and is believed to be crucial for their unique therapeutic effects, including efficacy against negative symptoms of schizophrenia.

Signaling Pathways

The interaction of this compound with dopamine and serotonin receptors modulates several downstream signaling pathways implicated in the pathophysiology of psychosis. The antagonism of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms. The blockade of 5-HT2A receptors, particularly in the prefrontal cortex, is hypothesized to enhance dopamine release, which may alleviate negative and cognitive symptoms.

Pharmacokinetics

Note: Specific quantitative pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, and bioavailability, are not available in the public domain. The following section provides a general overview of the expected pharmacokinetic properties of atypical antipsychotics.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Atypical antipsychotics are generally well-absorbed after oral administration.

-

Distribution: These compounds are typically lipophilic, leading to extensive distribution into tissues, including the central nervous system. They are also often highly bound to plasma proteins.

-

Metabolism: Hepatic metabolism is the primary route of elimination for most atypical antipsychotics, predominantly through the cytochrome P450 (CYP) enzyme system. Common isozymes involved include CYP1A2, CYP2D6, and CYP3A4.

-

Excretion: Metabolites are primarily excreted through urine and feces.

Experimental Protocols

Receptor Binding Assays (General Protocol)

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for determining receptor binding affinities is outlined below.

Methodology:

-

Tissue/Cell Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., recombinant cells overexpressing human D2 or 5-HT2A receptors) are prepared through homogenization and centrifugation.

-

Radioligand Binding: A specific radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is an atypical antipsychotic with a receptor binding profile characterized by low D2 and high 5-HT2A affinity, and potent 5-HT2C antagonism. This profile is suggestive of a therapeutic window that may offer efficacy against a broad range of schizophrenia symptoms with a reduced risk of extrapyramidal side effects. Due to the discontinuation of its development, comprehensive pharmacokinetic data for this compound are not publicly available. Further research, should it be undertaken, would be necessary to fully characterize its absorption, distribution, metabolism, and excretion profile to fully assess its therapeutic potential.

References

A Technical Guide to Assessing the In Vitro Metabolic Stability of Tenilapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenilapine is an atypical antipsychotic agent.[1] The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo clearance of a compound.[2][3] A compound with low metabolic stability may be cleared too rapidly from the body to achieve therapeutic concentrations, while a very stable compound might accumulate and cause toxicity.[2]

This guide provides a comprehensive overview of the standard experimental protocols used to determine the in vitro metabolic stability of a compound such as this compound. It details the methodologies for conducting these assays, presenting the resulting data, and visualizing the experimental and metabolic pathways. While specific metabolic data for this compound is not publicly available, the procedures outlined herein represent the industry-standard approach for characterizing the metabolic profile of novel chemical entities.

Core Concepts in Metabolic Stability

Drug metabolism is broadly divided into two phases:

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH).[4] These reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes and include oxidation, reduction, and hydrolysis. For other atypical antipsychotics, CYP1A2, CYP3A4, and CYP2D6 are common metabolizing enzymes.

-

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This process, catalyzed by transferase enzymes, significantly increases the molecule's water solubility, facilitating its excretion.

The primary goal of an in vitro metabolic stability study is to determine the intrinsic clearance (CLint), which is a measure of the intrinsic ability of the liver (or other metabolic systems) to metabolize a drug.

Experimental Protocols

The most common method for assessing metabolic stability is the "substrate depletion" or "in vitro half-life (t1/2)" approach, where the disappearance of the parent compound is monitored over time.

In Vitro Test Systems

Several liver-derived systems can be used, each with distinct advantages:

-

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum. They are rich in Phase I (CYP) and some Phase II (UGT) enzymes. Due to their ease of use and cost-effectiveness, they are the most common system for initial screening.

-

Liver S9 Fraction: This is a supernatant fraction that contains both microsomes and cytosolic enzymes. It is useful for studying compounds that may be metabolized by both Phase I and Phase II cytosolic enzymes (e.g., sulfotransferases, aldehyde oxidase).

-

Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors. They are considered the "gold standard" as they can assess the interplay between metabolism, uptake, and efflux.

Microsomal Stability Assay Protocol

This protocol describes a typical experiment using liver microsomes from different species to assess potential inter-species differences in metabolism.

3.2.1 Reagents and Materials

-

Test Compound (this compound) Stock: 10 mM in DMSO

-

Liver Microsomes (Human, Rat, Dog): Pooled, 20 mg/mL stock

-

Phosphate Buffer: 0.1 M, pH 7.4

-

NADPH Regenerating System (NRS) Solution A: (e.g., 26 mM NADP+, 66 mM glucose-6-phosphate)

-

NRS Solution B: (e.g., 40 U/mL glucose-6-phosphate dehydrogenase)

-

Positive Control Compounds: (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

-

96-well incubation and collection plates

3.2.2 Incubation Procedure

-

Preparation: Prepare the incubation mixture by diluting liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL. Aliquot the mixture into a 96-well incubation plate.

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiation: Add the test compound (this compound) to the wells to achieve a final concentration of 1 µM. For the T=0 time point, immediately transfer an aliquot of the incubation mixture to a collection plate containing cold quenching solution.

-

Reaction Start: Add the NADPH regenerating system to the remaining wells to initiate the metabolic reaction. The final volume should be consistent across wells (e.g., 200 µL). A "minus cofactor" control should be run in parallel to detect any non-NADPH dependent degradation.

-

Time Points: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to the collection plate containing the quenching solution.

-

Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet precipitated protein. Transfer the supernatant for analysis.

3.2.3 Analytical Method The concentration of the remaining parent compound at each time point is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required for accurate quantification.

Data Analysis

-

Calculate Percent Remaining: The peak area ratio of the test compound to the internal standard is used to determine the percentage of the compound remaining at each time point relative to the T=0 sample.

-

Determine Half-Life (t1/2): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve (k) is determined by regression analysis.

-

t1/2 = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation:

-

CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Amount)

-

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across species and test systems.

| Compound | Species | Test System | t1/2 (min) | CLint (µL/min/mg protein) |

| This compound | Human | Liver Microsomes | 45.2 | 34.1 |

| Rat | Liver Microsomes | 21.8 | 71.3 | |

| Dog | Liver Microsomes | 68.5 | 22.5 | |

| This compound | Human | Hepatocytes | 38.9 | 45.8 |

| Verapamil | Human | Liver Microsomes | 8.5 | 181.6 |

| Warfarin | Human | Liver Microsomes | >120 | <14.4 |

| CLint units for hepatocytes are typically µL/min/10^6 cells. |

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental Workflow

The following diagram illustrates the substrate depletion method for determining metabolic stability.

References

Tenilapine: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilapine is an atypical antipsychotic agent with a distinct pharmacological profile characterized by its interactions with multiple neurotransmitter receptors implicated in the pathophysiology of psychiatric disorders. This technical guide provides a comprehensive overview of this compound's core pharmacology, methodologies for its experimental evaluation, and its potential applications in neuroscience research. The document summarizes its binding affinities, details representative experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating novel therapeutic agents for psychiatric and neurological disorders.

Introduction

This compound is classified as an atypical antipsychotic, a class of drugs known for their efficacy in treating psychosis with a lower propensity for extrapyramidal side effects compared to typical antipsychotics[1]. Though never marketed in the United States, its receptor binding profile suggests a mechanism of action similar to other atypical antipsychotics, making it a compound of interest for neuroscience research. Understanding the detailed pharmacology and experimental applications of this compound can provide valuable insights into the complex neurobiology of disorders such as schizophrenia and aid in the development of novel therapeutics.

Pharmacological Profile of this compound

The pharmacodynamic properties of this compound are defined by its binding affinities for various neurotransmitter receptors. It exhibits a notable affinity for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, and lower affinity for dopamine receptors.

Receptor Binding Affinities

Quantitative data on the binding affinities of this compound for key dopamine and serotonin receptors are summarized in the table below. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D₂ | 1584 | [1] |

| Dopamine D₄ | 721 ± 300 | [1] |

| Serotonin 5-HT₂A | 40 | [1] |

| Serotonin 5-HT₂C | Potent Antagonist | [1] |

Experimental Protocols for the Characterization of this compound

Detailed experimental protocols are essential for the accurate assessment of a compound's pharmacological properties. While specific protocols for this compound are not extensively published, this section provides representative methodologies for key in vitro and in vivo assays commonly used to characterize atypical antipsychotics.

In Vitro Assays

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Objective: To determine the Ki of this compound for dopamine D₂, D₄, serotonin 5-HT₂A, and 5-HT₂C receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂A, [³H]-Mesulergine for 5-HT₂C).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate cyclic adenosine monophosphate (cAMP) levels. Dopamine D₂ receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.

-

Objective: To determine if this compound acts as an antagonist at the dopamine D₂ receptor by measuring its effect on agonist-induced changes in cAMP levels.

-

Materials:

-

Cells expressing the dopamine D₂ receptor.

-

A known D₂ receptor agonist (e.g., quinpirole).

-

This compound at various concentrations.

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP).

-

cAMP assay kit (e.g., HTRF, AlphaScreen).

-

-

Procedure:

-

Culture the cells in a suitable microplate format.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a D₂ receptor agonist in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

An antagonist effect of this compound would be observed as a reversal of the agonist-induced decrease in cAMP levels.

-

Generate dose-response curves to determine the potency of this compound as a D₂ receptor antagonist.

-

In Vivo Assays

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Objective: To assess the effect of this compound administration on dopamine and serotonin levels in brain regions relevant to schizophrenia, such as the prefrontal cortex and nucleus accumbens.

-

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound solution for administration (e.g., intraperitoneal injection).

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex) of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer this compound to the animal.

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

The CAR test is a behavioral paradigm used to predict the antipsychotic efficacy of a compound.

-

Objective: To evaluate the potential antipsychotic-like activity of this compound.

-

Materials:

-

Shuttle box apparatus with two compartments, a grid floor for delivering a mild footshock, and a conditioned stimulus (e.g., a light or a tone).

-

Laboratory animals (e.g., rats).

-

This compound solution for administration.

-

-

Procedure:

-

Acquisition Phase: Place the animal in the shuttle box. Present the conditioned stimulus (CS) for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The animal can avoid the shock by moving to the other compartment during the CS presentation. If the animal does not move, it will receive the shock and can escape it by moving to the other compartment. Repeat this for a set number of trials.

-

Drug Testing Phase: Once the animals have learned the avoidance response (typically >80% avoidance), administer this compound at various doses.

-

After a set pre-treatment time, place the animal back in the shuttle box and run the CAR test again.

-

Record the number of avoidances, escapes, and failures to escape.

-

A compound with antipsychotic-like activity will typically decrease the number of avoidance responses without significantly affecting the number of escape responses, indicating a reduction in the motivational salience of the conditioned stimulus rather than motor impairment.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in this compound's mechanism of action and experimental evaluation can aid in understanding its neuropharmacological profile.

Caption: Hypothesized signaling pathways of this compound.

Caption: General experimental workflow for antipsychotic drug discovery.

Caption: Logical relationship of this compound's multi-receptor effects.

Applications in Neuroscience Research

Given its profile as an atypical antipsychotic, this compound can be a valuable tool in various neuroscience research applications, particularly in the study of psychiatric disorders.

-

Schizophrenia Research: this compound can be used in animal models of schizophrenia to investigate the role of combined 5-HT₂A/₂C and D₂ receptor antagonism in ameliorating positive, negative, and cognitive symptoms.

-

Dopamine and Serotonin System Interactions: Its distinct receptor affinity profile allows for the dissection of the complex interplay between the dopamine and serotonin systems in regulating mood, cognition, and behavior.

-

Drug Discovery: As a reference compound, this compound can be used in the screening and characterization of novel antipsychotic agents with improved efficacy and side-effect profiles.

Conclusion

This compound represents a valuable research tool for the neuroscience community. Its characteristic atypical antipsychotic profile, defined by its interactions with key dopamine and serotonin receptors, provides a basis for investigating the neurobiology of psychiatric disorders and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the potential of this compound in their own studies. Further research is warranted to fully elucidate its functional properties and therapeutic potential.

References

Potential Therapeutic Targets of Tenilapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenilapine is an atypical antipsychotic agent that, while never marketed, has been a subject of pharmacological interest due to its distinct receptor binding profile. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing the available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for psychiatric disorders.

Pharmacodynamics: Receptor Binding Profile

The therapeutic efficacy and side-effect profile of atypical antipsychotics are largely determined by their affinity for a range of neurotransmitter receptors. This compound exhibits a characteristic profile of high affinity for the serotonin 5-HT2A receptor and lower affinity for dopamine D2 receptors, a hallmark of atypicality.

Quantitative Receptor Binding Data

The following table summarizes the known in vitro binding affinities (Ki) of this compound for key central nervous system receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D2 | 1584 | [1] |

| D4 | 721 ± 300 | [1] |

| Serotonin Receptors | ||

| 5-HT2A | 40 | [1] |

| 5-HT2C | Potent Antagonist (Ki not specified) | [1] |

| 5-HT1A | Data not available | |

| Adrenergic Receptors | ||

| α1-Adrenergic | Data not available | |

| α2-Adrenergic | Data not available | |

| Histamine Receptors | ||

| H1 | Data not available |

Note: The available data on this compound's receptor binding profile is limited. Further studies would be required to fully characterize its interactions with a broader range of CNS targets.

Potential Therapeutic Targets and Signaling Pathways

The primary therapeutic targets of this compound are believed to be the serotonin 5-HT2A and dopamine D2 receptors, with its potent 5-HT2C antagonism also playing a significant role.

Serotonin 5-HT2A Receptor Antagonism

This compound's high affinity for the 5-HT2A receptor is a key feature of its atypical profile. Blockade of these receptors in the cortex is thought to enhance dopamine release, which may contribute to the improvement of negative and cognitive symptoms in schizophrenia.

This compound's antagonism of the 5-HT2A receptor signaling pathway.

Dopamine D2 Receptor Antagonism

Like all antipsychotics, this compound possesses antagonist activity at the dopamine D2 receptor. However, its relatively low affinity for this receptor is thought to contribute to a lower risk of extrapyramidal side effects (EPS) compared to typical antipsychotics.

This compound's antagonism of the dopamine D2 receptor signaling pathway.

Serotonin 5-HT2C Receptor Antagonism

This compound is reported to be a potent antagonist of the 5-HT2C receptor.[1] Antagonism at this receptor can lead to increased dopamine and norepinephrine release in the prefrontal cortex, which may have pro-cognitive and antidepressant effects. However, it can also be associated with weight gain.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's receptor binding affinity is a critical step in its pharmacological characterization. The following is a representative protocol for a competitive radioligand binding assay, which is a standard method used to determine the Ki values of unlabelled drugs like this compound.

Workflow for Radioligand Binding Assay

A typical workflow for a radioligand binding assay experiment.

Detailed Methodology

1. Materials and Reagents:

-

Biological Material: Cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest (e.g., D2, D4, 5-HT2A, 5-HT2C), or homogenized brain tissue from a relevant species.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone for D2/D4, [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to saturate all binding sites.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Detection: Liquid scintillation counter and scintillation fluid.

2. Procedure:

-

Incubation: In a 96-well plate, the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound are incubated in the assay buffer. Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control) are included.

-

Equilibration: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration of the well contents through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and the radioactivity trapped on them is measured using a liquid scintillation counter.

3. Data Analysis:

-

Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50) is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's receptor binding profile, characterized by high 5-HT2A and potent 5-HT2C antagonism coupled with low D2 affinity, positions it as a classic atypical antipsychotic. These primary targets suggest a potential for efficacy against a broad range of psychotic symptoms with a reduced liability for extrapyramidal side effects. However, the lack of a comprehensive binding profile, particularly at adrenergic and histaminergic receptors, leaves a significant gap in our understanding of its full pharmacological effects and potential side-effect liabilities, such as sedation and metabolic disturbances. Further research, employing the standardized experimental protocols outlined in this guide, would be necessary to fully elucidate the complete spectrum of this compound's therapeutic targets and to inform the development of future generations of antipsychotic medications.

References

Methodological & Application

Tenilapine In Vitro Assays for Antipsychotic Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenilapine is an atypical antipsychotic agent that has been investigated for its potential in the treatment of psychotic disorders. Its mechanism of action, like other atypical antipsychotics, is believed to involve a complex interaction with multiple neurotransmitter receptor systems in the brain. This document provides a detailed overview of the in vitro assays used to characterize the antipsychotic activity of this compound, including its receptor binding profile and functional activity at key central nervous system (CNS) targets. The following protocols and data are intended to serve as a guide for researchers and drug development professionals in the evaluation of this compound and similar compounds.

Data Presentation: Receptor Binding Affinity of this compound

The antipsychotic profile of a compound is significantly defined by its binding affinity to various neurotransmitter receptors. The following table summarizes the known in vitro binding affinities (Ki, in nM) of this compound for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Source |

| Dopamine D2 | 1584 | [³H]-Spiperone | Cloned rat receptor |

| Dopamine D4 | 721 ± 300 | [³H]-Spiperone | Cloned rat receptor |

| Serotonin 5-HT2A | 40 | [³H]-Ketanserin | Rat cortex |

| Serotonin 5-HT2C | Potent Antagonist (IC50 not specified) | - | - |

Data sourced from publicly available literature. It is important to note that experimental conditions can influence Ki values.

Key Signaling Pathways in Antipsychotic Action

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their interaction with dopaminergic and serotonergic signaling pathways. This compound's activity is primarily understood through its modulation of these systems.

Caption: Interaction of this compound with Dopaminergic and Serotonergic Pathways.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antipsychotic potential of compounds like this compound.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound to a specific receptor.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue source (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in an appropriate ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2/D4, [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound).

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound.

-

Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (Calcium Mobilization)

This assay is used to determine the functional activity of a compound, such as its ability to antagonize the effect of a known agonist at a Gq-coupled receptor (e.g., 5-HT2A and 5-HT2C).

Caption: Workflow for a Calcium Mobilization Functional Assay.

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the receptor of interest (e.g., 5-HT2C) in a suitable medium.

-

Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.

-

-

Compound Addition and Measurement:

-

Wash the cells with an assay buffer.

-

Using a fluorescence plate reader equipped with an automated liquid handler, add varying concentrations of the test compound (this compound) to the wells and incubate for a short period.

-

Add a fixed concentration of a known agonist (e.g., serotonin) to stimulate the receptor.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the response as the change in fluorescence intensity from baseline.

-

Plot the response against the log concentration of the test compound in the presence of the agonist.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's response.

-

Second Messenger (cAMP) Assay

This assay measures the effect of a compound on the production of cyclic AMP (cAMP), a key second messenger for Gi/o-coupled receptors like the Dopamine D2 receptor.

Protocol:

-

Cell Culture:

-

Culture cells expressing the D2 receptor in a suitable medium and plate them in a 96-well plate.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

-

Detection:

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP levels against the log concentration of this compound.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation if this compound acts as an antagonist or inverse agonist.

-

Conclusion

The in vitro pharmacological profile of this compound suggests it is an atypical antipsychotic with a notable affinity for serotonin 5-HT2A receptors and potent antagonism at 5-HT2C receptors, while exhibiting a lower affinity for dopamine D2 receptors. The provided protocols for radioligand binding, calcium mobilization, and cAMP assays offer a framework for the comprehensive in vitro characterization of this compound and other potential antipsychotic compounds. Further investigation into its functional activity at a broader range of CNS receptors and its impact on various downstream signaling pathways is warranted to fully elucidate its mechanism of action and therapeutic potential.

Application Notes and Protocols for Evaluating Tenilapine Efficacy in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established rodent models for assessing the antipsychotic potential of Tenilapine, a compound known for its atypical antipsychotic profile characterized by high affinity for serotonin 5-HT2A and 5-HT2C receptors and a lower affinity for dopamine D2 receptors.

Introduction to this compound and its Mechanism of Action

This compound is an atypical antipsychotic agent.[1] Its therapeutic potential is believed to stem from its unique receptor binding profile, which includes potent inverse agonism at the 5-HT2C receptor.[2] Like other atypical antipsychotics, this compound's efficacy is thought to be mediated through the modulation of both serotonergic and dopaminergic systems.[3] The high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.[3]

Animal Models for Efficacy Testing

The following animal models are well-established for evaluating the efficacy of antipsychotic drugs and are suitable for testing this compound. These models are designed to assess the compound's effects on behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.

Models for Positive Symptoms

Positive symptoms of schizophrenia, such as psychosis, can be modeled in rodents by inducing hyperlocomotion or disrupting sensorimotor gating.

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the excessive locomotor activity induced by a psychostimulant like amphetamine, which increases synaptic dopamine levels.[4] A reduction in amphetamine-induced hyperlocomotion is predictive of antipsychotic efficacy.

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents using dopamine agonists like apomorphine or NMDA receptor antagonists like phencyclidine (PCP). The ability of a drug to restore normal PPI is indicative of its antipsychotic potential.

Models for Negative Symptoms

Negative symptoms, such as social withdrawal, are modeled by observing social behavior in rodents.

-

Social Interaction Test: This test measures the amount of time rodents spend in active social engagement with an unfamiliar conspecific. A reduction in social interaction can be induced by NMDA receptor antagonists like PCP or may be inherent in certain genetically modified strains. An increase in social interaction following drug treatment suggests efficacy against negative symptoms.

Experimental Protocols

The following are detailed protocols for the key experiments mentioned above. These can be adapted for testing this compound.

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To evaluate the effect of this compound on d-amphetamine-induced hyperlocomotion.

Materials:

-

Male Wistar rats (250-300g)

-

d-amphetamine sulfate

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. On the test day, place each rat in an open-field chamber for a 30-minute habituation period.

-

Drug Administration:

-

Administer this compound (various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

30 minutes after this compound/vehicle administration, inject d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

-

Data Collection: Immediately after the d-amphetamine injection, place the rats back into the activity chambers and record locomotor activity (distance traveled, beam breaks) for 60-90 minutes.

-

Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5-minute intervals. Compare the activity of this compound-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Results: A dose-dependent reduction in amphetamine-induced hyperlocomotion by this compound would be indicative of antipsychotic-like activity.

Protocol 2: Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats

Objective: To assess the ability of this compound to reverse apomorphine-induced deficits in PPI.

Materials:

-

Male Sprague-Dawley rats (275-350g)

-

Apomorphine hydrochloride

-

This compound

-

Vehicle

-

Startle response measurement system with acoustic stimuli generators

Procedure:

-

Habituation: Acclimate rats to the testing room for at least 1 hour. On the test day, place each rat in a startle chamber for a 5-minute habituation period with background white noise (e.g., 65 dB).

-

Drug Administration:

-

Administer this compound (various doses) or vehicle (i.p. or p.o.).

-

15 minutes later, administer apomorphine (e.g., 0.5 mg/kg, s.c.).

-

-

PPI Testing: 15 minutes after apomorphine injection, begin the PPI test session. The session should consist of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-pulse trials: A non-startling prepulse (e.g., 73, 77, or 81 dB white noise for 20 ms) presented 100 ms before the startling pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]. Compare the %PPI between treatment groups.

Expected Results: Apomorphine is expected to significantly reduce %PPI. Effective doses of this compound should reverse this deficit, bringing the %PPI closer to the levels of the vehicle-treated control group.

Protocol 3: Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats

Objective: To determine if this compound can ameliorate the social withdrawal induced by PCP.

Materials:

-

Male Sprague-Dawley rats (250-300g), housed in pairs.

-

Phencyclidine (PCP)

-

This compound

-

Vehicle

-

Open-field arena (e.g., 60 x 60 x 30 cm)

Procedure:

-

PCP Administration (Sub-chronic): Administer PCP (e.g., 2 mg/kg, i.p.) or vehicle to the rats once daily for 7 days.

-

Washout Period: Allow for a 7-day washout period after the last PCP injection.

-

Test Day:

-

Acclimate rats to the testing room for 1 hour.

-

Administer this compound (various doses) or vehicle.

-

30 minutes later, place two unfamiliar rats from different home cages but the same treatment group (e.g., two PCP-pretreated rats, one receiving this compound and the other vehicle) into the open-field arena.

-

-

Data Collection: Videotape the 15-minute session and score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).

-

Data Analysis: Compare the total social interaction time between the different treatment groups.

Expected Results: PCP pretreatment is expected to decrease social interaction time. This compound is expected to dose-dependently increase the time spent in social interaction in the PCP-treated rats.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments. Data for comparator atypical antipsychotics are included for reference.

Table 1: Effect of Antipsychotics on Amphetamine-Induced Hyperlocomotion